molecular formula C20H23ClF3N3O2S B2469577 1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 260368-22-7

1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No. B2469577
CAS RN: 260368-22-7
M. Wt: 461.93
InChI Key: NUVKASABRXDYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is a useful research compound. Its molecular formula is C20H23ClF3N3O2S and its molecular weight is 461.93. The purity is usually 95%.
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Scientific Research Applications

Compound Synthesis and Medicinal Chemistry

  • Synthesis and Evaluation in Tuberculosis : Shindikar and Viswanathan (2005) synthesized novel fluoroquinolones with modifications in the piperazine ring and evaluated their in vivo activity against Mycobacterium tuberculosis H37Rv in mice. The study highlighted the compound's potential in tuberculosis treatment (Shindikar & Viswanathan, 2005).

  • Anticonvulsant Properties : Rybka et al. (2017) synthesized a series of piperazine derivatives, including modifications in the piperazine ring, and evaluated them for anticonvulsant activities. These compounds showed promise as anticonvulsant agents, with two particular derivatives demonstrating significant protective indices (Rybka et al., 2017).

  • Non-opiate Analgesic Agents : Viaud et al. (1995) investigated a series of oxazolo[5,4-b]pyridin-2(1H)-one derivatives with modifications in the piperazine ring. They identified compounds with significant analgesic activity and low acute toxicity, providing insights into the development of non-opiate analgesic agents (Viaud et al., 1995).

  • Dipeptidyl Peptidase IV Inhibition : Sharma et al. (2012) studied the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor with a piperazine component. The compound showed potential in the treatment of type 2 diabetes (Sharma et al., 2012).

  • Pharmacological Profiles in Hypertension : Research on 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones indicated potential mechanisms of action and highlighted the compound's pharmacological profile in treating hypertension (Clark et al., 1983).

properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClF3N3O2S/c1-19(2,3)14-4-6-16(7-5-14)30(28,29)27-10-8-26(9-11-27)18-17(21)12-15(13-25-18)20(22,23)24/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVKASABRXDYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

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